1-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)-4-methoxybenzene
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Overview
Description
1-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)-4-methoxybenzene is a synthetic organic compound Its structure features a cyclopropene ring substituted with a phenyl group and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)-4-methoxybenzene typically involves the following steps:
Formation of the cyclopropene ring: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.
Substitution reactions: Introduction of the phenyl group and the methoxybenzene moiety can be done through various substitution reactions, often using organometallic reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)-4-methoxybenzene can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropene ring or other parts of the molecule.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzene ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Organometallic reagents like Grignard reagents, halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
Scientific Research Applications
1-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)-4-methoxybenzene may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)-4-methoxybenzene would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of 1-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)-4-methoxybenzene lies in its specific substituents and the resulting chemical properties. The methoxy group can influence the compound’s reactivity, solubility, and potential biological activity.
Properties
CAS No. |
61195-63-9 |
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Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-(3,3-dimethyl-2-phenylcyclopropen-1-yl)-4-methoxybenzene |
InChI |
InChI=1S/C18H18O/c1-18(2)16(13-7-5-4-6-8-13)17(18)14-9-11-15(19-3)12-10-14/h4-12H,1-3H3 |
InChI Key |
CTNHFXOIHAQVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
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